4-(Aminooxy)-2-fluorobenzonitrile

Description

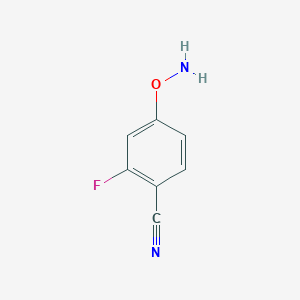

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

4-aminooxy-2-fluorobenzonitrile |

InChI |

InChI=1S/C7H5FN2O/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3H,10H2 |

InChI Key |

VTWDUOQKWNKEDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1ON)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminooxy 2 Fluorobenzonitrile

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(Aminooxy)-2-fluorobenzonitrile (I) reveals several plausible disconnection points, highlighting key precursors that are crucial for its synthesis. The primary disconnection involves the C-O bond of the aminooxy group, leading to a phenolic precursor, 4-hydroxy-2-fluorobenzonitrile (II), and an aminooxy transfer reagent. Alternatively, disconnection of the N-O bond suggests a reaction between a 4-substituted-2-fluorobenzonitrile and a hydroxylamine (B1172632) derivative.

A key precursor identified through this analysis is 4-hydroxy-2-fluorobenzonitrile (II) . This compound can be synthesized from more readily available starting materials. For instance, it can be derived from 4-amino-2-fluorobenzonitrile (B1273240) (III) via a diazotization reaction followed by hydrolysis. 4-Amino-2-fluorobenzonitrile (III) itself can be prepared from 4-bromo-3-fluoroaniline (B116652) through a cyanation reaction, for example, using zinc cyanide. chemicalbook.com

Another important precursor is an N-protected hydroxylamine, such as N-hydroxyphthalimide (IV) , which can serve as the source of the -ONH2 group. The synthesis of the target molecule would then involve the reaction of the phenoxide derived from 4-hydroxy-2-fluorobenzonitrile with a suitable electrophilic nitrogen species derived from a protected hydroxylamine.

Classical and Advanced Synthetic Routes

The synthesis of this compound can be achieved through several pathways, broadly categorized into multistep synthetic routes and direct functionalization approaches.

Multistep Synthetic Pathways

Multistep syntheses are the most common approaches to obtaining this compound, typically starting from a functionalized benzonitrile (B105546) derivative. A prevalent strategy involves the O-alkylation of 4-hydroxy-2-fluorobenzonitrile.

One such pathway involves a Mitsunobu reaction. In this approach, 4-hydroxy-2-fluorobenzonitrile (II) is reacted with N-hydroxyphthalimide (IV) in the presence of a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction forms the N-protected intermediate, 4-(phthalimidooxy)-2-fluorobenzonitrile (V). Subsequent hydrazinolysis of this intermediate with hydrazine (B178648) hydrate (B1144303) cleaves the phthalimide (B116566) group, yielding the desired this compound (I). This method is widely used for the synthesis of aminooxy-containing compounds due to its reliability and broad substrate scope. nih.gov

Another multistep approach involves the direct O-alkylation of 4-hydroxy-2-fluorobenzonitrile with a protected bromo- or chloro-amine derivative, followed by deprotection.

| Route | Starting Material | Key Reagents | Intermediate(s) | Final Product |

| Mitsunobu Reaction | 4-Hydroxy-2-fluorobenzonitrile | N-Hydroxyphthalimide, PPh3, DEAD | 4-(Phthalimidooxy)-2-fluorobenzonitrile | This compound |

| Williamson Ether Synthesis | 4-Hydroxy-2-fluorobenzonitrile | Base (e.g., K2CO3), Boc-NH-O-LG* | 4-(tert-Butoxycarbonylaminooxy)-2-fluorobenzonitrile | This compound |

*LG = Leaving Group (e.g., Br, Cl)

Direct Functionalization Approaches

Direct functionalization approaches aim to introduce the aminooxy group in a single step, which is often more atom-economical. One potential, though less common, method could involve the nucleophilic aromatic substitution (SNAr) on a substrate like 2,4-difluorobenzonitrile. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitrile group could facilitate the displacement of the fluorine at the 4-position by a suitable nucleophile like a protected hydroxylamine in the presence of a strong base. However, controlling the regioselectivity and preventing side reactions can be challenging.

Another direct approach could be the copper-catalyzed N-arylation of hydroxylamine derivatives with 4-halo-2-fluorobenzonitriles (e.g., 4-iodo- or 4-bromo-2-fluorobenzonitrile). organic-chemistry.org This method has been shown to be effective for the synthesis of N-arylhydroxylamines and could potentially be adapted for the O-arylation of a protected hydroxylamine. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

In the Mitsunobu reaction, the choice of solvent can significantly impact the reaction rate and yield. Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used. The order of addition of reagents can also be crucial to prevent the formation of byproducts.

For the Williamson ether synthesis-based routes, the selection of the base is important. A moderately strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. The reaction temperature can be optimized to ensure a reasonable reaction rate while minimizing decomposition of the starting materials or products.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent (Mitsunobu) | Anhydrous THF, DCM | Good solubility of reactants, minimizes side reactions. |

| Base (Williamson) | K2CO3, Cs2CO3 | Efficient deprotonation of phenol (B47542), mild conditions. |

| Temperature | Room temperature to 60 °C | Balances reaction rate and stability of reactants/products. |

| Protecting Group | Boc, Phthalimide | Boc is easily removed under acidic conditions; Phthalimide is removed by hydrazinolysis. |

Green Chemistry Principles in Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.

Atom Economy: Direct functionalization approaches, such as SNAr or catalytic coupling reactions, generally have a higher atom economy compared to multistep syntheses that involve protecting groups.

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, exploring the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be a greener alternative to traditional chlorinated solvents. Some reactions might even be feasible under solvent-free conditions, for example, using mechanochemistry (ball-milling). rasayanjournal.co.in

Catalysis: The use of catalytic methods, such as the copper-catalyzed N-arylation, is preferable to stoichiometric reagents like those used in the Mitsunobu reaction, as it reduces waste generation.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption. Microwave-assisted synthesis is another technique that can sometimes accelerate reactions and improve yields while reducing energy input. rasayanjournal.co.in

Waste Reduction: The development of one-pot or telescopic syntheses, where intermediates are not isolated, can minimize waste from workup and purification steps. nih.gov For example, a one-pot procedure for the diazotization of 4-amino-2-fluorobenzonitrile followed by hydrolysis to the phenol could streamline the synthesis of the key precursor.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Reactivity and Derivatization Strategies of 4 Aminooxy 2 Fluorobenzonitrile

Reactivity of the Aminooxy Moiety

The aminooxy group (-O-NH2) is a powerful tool for chemoselective ligations, offering a distinct reactivity profile compared to a simple amine.

Oxime Ligation and Related Reactions

The primary reaction of the aminooxy group is its condensation with aldehydes and ketones to form highly stable oxime linkages. nih.govnih.gov This reaction, often referred to as oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. nih.gov The reaction proceeds readily under mild aqueous conditions and is catalyzed by aniline. nih.gov The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding imines (Schiff bases) formed from simple amines. nih.govnih.gov

This robust reactivity allows for the specific conjugation of 4-(aminooxy)-2-fluorobenzonitrile to a wide array of molecules containing carbonyl functionalities, including biomolecules like proteins and carbohydrates. nih.gov The reaction is modular, provides high yields, and the products are typically easy to isolate. nih.gov

Transformations Involving Nitrogen-Oxygen Bond Cleavage or Rearrangement

While the N-O bond in the aminooxy group is relatively stable, it can be cleaved under specific reductive conditions. For instance, the oxime can be reduced to a substituted aminooxy amine using reagents like sodium cyanoborohydride under acidic conditions. nih.gov Further reactions can then be carried out on the newly formed amine.

Reactivity of the Fluorobenzonitrile Core

The fluorobenzonitrile core of the molecule offers additional sites for chemical modification, primarily through reactions involving the fluorine atom and the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the nitrile group. nih.govossila.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The general mechanism for SNAr involves a two-step addition-elimination process. youtube.comlibretexts.org The nucleophile first attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups, such as the nitrile group, which stabilize the anionic intermediate. youtube.com This makes the fluorine in this compound a versatile handle for introducing a diverse range of substituents, including oxygen and nitrogen nucleophiles. youtube.com

Reactions Involving the Nitrile Group (e.g., Hydration, Reduction, Cycloaddition)

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations. chemistrysteps.comopenstax.org

Hydration: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comopenstax.org The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can reduce nitriles to aldehydes. chemistrysteps.com The reduction with LiAlH4 involves two successive nucleophilic additions of hydride ions. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, it can react with hydroxylamine (B1172632) to form oxadiazoles. ossila.com

Reaction with Grignard Reagents: Grignard reagents add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orgyoutube.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound will be directed by the electronic effects of the existing substituents. The aminooxy group is an activating, ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. libretexts.org Conversely, the fluorine atom is a deactivating, ortho-, para-director, and the nitrile group is a deactivating, meta-director due to their electron-withdrawing inductive and resonance effects. libretexts.orguci.edu

Scientific Advancements in the Chemistry of this compound Remain Undisclosed

Despite a thorough investigation of available scientific literature, detailed research findings on the chemical reactivity, derivatization strategies, and catalyst development specifically for the compound This compound are not presently available in the public domain. While the individual functional groups present in the molecule—the aminooxy, fluoro, and nitrile moieties—have well-documented reactivities, their interplay and the resulting chemo- and regioselectivity in the context of this specific molecular framework have not been described in published research.

The aminooxy group is generally recognized for its ability to chemoselectively react with aldehydes and ketones to form stable oxime linkages. This reaction is a cornerstone of bioconjugation and materials science. Similarly, the nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with organometallic reagents to yield ketones. The fluorine atom on the aromatic ring is known to influence the reactivity of the ring and can participate in nucleophilic aromatic substitution reactions.

However, the specific influence of the 2-fluoro and 4-aminooxy substituents on the reactivity of the benzonitrile (B105546) core, and vice versa, remains unelucidated in peer-reviewed journals or patents. Consequently, a detailed discussion on the chemo- and regioselectivity in the derivatization of this compound cannot be provided at this time. For instance, it is unclear how the electronic effects of the fluorine and aminooxy groups would direct incoming reagents to a specific position on the aromatic ring or influence the reactivity of the nitrile group.

Furthermore, the scientific literature lacks information on the development of specific catalysts for transformations involving this compound. While various catalysts are employed for reactions of nitriles, aryl fluorides, and aminooxy compounds in other contexts, their application and optimization for this particular substrate have not been reported.

Analysis of this compound: A Compound Awaiting Exploration

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research on the specific chemical compound This compound . While the constituent functional groups—the aminooxy moiety and the fluorobenzonitrile scaffold—are individually well-documented in various chemical and biological applications, their specific combination in the 4-aminooxy, 2-fluoro arrangement does not appear in a significant body of research. Consequently, a detailed article on its specific applications as a synthetic building block, in bioconjugation, or for chemical probes cannot be constructed based on currently available data.

The search for information on "this compound" primarily yielded data on related but distinct molecules, such as isomers like 4-Amino-2-fluorobenzonitrile (B1273240) and 2-Amino-4-fluorobenzonitrile, or derivatives with different functional groups. This indicates that while the fluorobenzonitrile core is of interest to chemists, the specific introduction of an aminooxy group at the 4-position has not been a focus of reported studies.

Although no direct applications for this compound can be detailed, the known reactivity of its functional components can offer a theoretical perspective on its potential uses, should the compound be synthesized and studied.

Theoretical Potential Based on Functional Group Chemistry

The aminooxy group (-ONH₂) is a powerful functional handle in chemical biology and synthetic chemistry. Its primary utility lies in its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. This reaction is a cornerstone of bioorthogonal chemistry , a set of chemical reactions that can be performed in living systems without interfering with native biochemical processes. The aminooxy group's ability to participate in such specific ligations makes it a valuable tool for:

Site-specific labeling of biomolecules: Proteins, carbohydrates, and other biomolecules can be engineered to contain an aldehyde or ketone group, which can then be specifically tagged with a molecule bearing an aminooxy group, such as a fluorescent dye or a purification tag.

Development of novel ligation strategies: The formation of oxime bonds is a robust and reliable method for connecting molecular fragments, making the aminooxy group a key component in the synthesis of complex molecules and bioconjugates.

The 2-fluorobenzonitrile (B118710) scaffold provides a rigid aromatic core with specific electronic properties conferred by the fluorine and nitrile substituents. The fluorine atom can enhance metabolic stability and influence binding affinity in medicinal chemistry contexts, while the nitrile group is a versatile precursor for other functional groups and can participate in various cycloaddition reactions for the synthesis of heterocyclic compounds.

Given these characteristics, it is plausible that this compound could, in theory, be a useful bifunctional molecule. The aminooxy group would serve as a reactive handle for conjugation, while the fluorobenzonitrile core could be further modified or act as a structural element in the design of new chemical entities. However, without empirical data, this remains speculative.

Applications of 4 Aminooxy 2 Fluorobenzonitrile As a Synthetic Building Block and Chemical Tool

Design and Synthesis of Advanced Chemical Probes

Fluorinated Probes for Spectroscopic Applications (e.g., NMR, Fluorescence)

The development of molecular probes for spectroscopic analysis is crucial for understanding complex biological systems and for high-throughput screening in drug discovery. The fluorine atom in 4-(Aminooxy)-2-fluorobenzonitrile provides a powerful handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a high signal-to-noise ratio and a large chemical shift window, making it highly sensitive to the local chemical environment. biorxiv.orgnih.gov

By utilizing the aminooxy group for covalent attachment to a target molecule, such as a protein or a drug candidate, this compound can be employed to create ¹⁹F NMR probes. Once conjugated, the fluorine atom on the benzonitrile (B105546) ring acts as a reporter. Any interaction of the labeled molecule with a binding partner, or a change in its conformation, will likely alter the electronic environment around the fluorine atom, leading to a detectable change in its ¹⁹F NMR chemical shift. biorxiv.orgrsc.org This approach is particularly valuable in fragment-based drug discovery, where the binding of small, fluorinated fragments to a target protein can be readily detected. mdpi.com

The general principle involves the synthesis of a probe where this compound is linked to a biomolecule. The resulting conjugate is then analyzed by ¹⁹F NMR. The table below illustrates the potential shifts in ¹⁹F NMR signals upon binding, a key indicator in such screening assays.

| Probe State | Typical ¹⁹F Chemical Shift Range (ppm) | Interpretation |

| Unbound Probe in Solution | δ₁ | Reference signal of the free probe. |

| Probe Bound to Target | δ₂ | A significant change from δ₁ indicates a binding event. The magnitude of the shift can provide information on the binding affinity and the nature of the binding pocket. |

While the primary spectroscopic application of this compound is in ¹⁹F NMR, the fluorinated benzonitrile moiety can also influence the photophysical properties of fluorescent dyes. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorine and nitrile groups can modulate the emission and absorption spectra of a fluorophore to which it is attached. By incorporating this building block into the synthesis of novel fluorescent probes, researchers can fine-tune their spectroscopic properties for specific imaging applications. mdpi.com

Bifunctional Linkers and Crosslinkers

The structure of this compound, featuring two distinct reactive functionalities, makes it an ideal candidate for use as a bifunctional linker or crosslinker. almerja.com These molecules are essential tools in chemical biology for connecting two or more molecular entities, such as proteins, peptides, or small molecules.

The aminooxy group is a highly chemoselective functional group that reacts specifically with aldehydes and ketones to form stable oxime linkages. nih.gov This reaction, known as oxime ligation, is bioorthogonal, meaning it can proceed under mild, aqueous conditions without interfering with other functional groups present in biological systems. nih.gov This makes this compound an excellent tool for the site-specific modification of proteins that have been engineered to contain a ketone or aldehyde group.

The benzonitrile group, on the other hand, offers a second point of functionality. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for conjugation. Alternatively, the entire fluorinated aromatic ring can be involved in various chemical transformations or can impart specific properties, such as rigidity or altered solubility, to the linker.

The versatility of this compound as a bifunctional linker is summarized in the table below:

| Functional Group | Reactive Partner | Resulting Linkage | Key Features |

| Aminooxy (-ONH₂) | Aldehyde (-CHO) or Ketone (C=O) | Oxime (-O-N=C) | Highly stable, formed under mild, aqueous conditions. |

| Benzonitrile (-CN) | Can be chemically modified (e.g., hydrolysis, reduction) | Carboxylic acid, Amine, etc. | Allows for sequential or orthogonal conjugation strategies. |

This dual reactivity allows for the construction of complex molecular architectures, such as antibody-drug conjugates or probes for studying protein-protein interactions. nih.govnih.gov

Contributions to Material Science Research (e.g., Polymer Modification, Surface Functionalization)

In the realm of materials science, the ability to precisely control the surface properties of materials is paramount for a wide range of applications, from biocompatible implants to advanced sensors. This compound offers a versatile platform for the surface functionalization and modification of polymers.

The aminooxy group can be used to anchor the molecule to polymer surfaces that have been pre-functionalized with aldehyde or ketone groups. This covalent attachment ensures the long-term stability of the surface modification. Once attached, the exposed fluorinated benzonitrile moiety can dramatically alter the surface properties of the material.

The presence of the fluorine atom can impart hydrophobicity and oleophobicity, leading to surfaces with anti-fouling or self-cleaning properties. Furthermore, the polar nitrile group can influence the surface energy and wettability of the material. The ability to introduce both fluorine and a nitrile group in a single, small molecule makes this compound a highly efficient surface modifying agent.

The potential applications in polymer modification are diverse, as highlighted in the following table:

| Application Area | Role of this compound | Desired Outcome |

| Biomaterials | Surface coating for medical devices. | Improved biocompatibility, reduced protein adsorption. |

| Advanced Coatings | Functional additive for paints and films. | Enhanced hydrophobicity and durability. |

| Sensor Technology | Functionalization of sensor surfaces. | Creation of selective binding sites for analytes. |

Research in this area continues to explore how the unique combination of functional groups in this compound can be harnessed to create novel materials with tailored properties. The use of fluorinated linkers has also been shown to influence the structure and properties of metal-organic frameworks (MOFs), suggesting another promising avenue for the application of this versatile compound. rsc.org

Spectroscopic and Spectrometric Characterization Methodologies for 4 Aminooxy 2 Fluorobenzonitrile and Its Derivatives Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds such as 4-(Aminooxy)-2-fluorobenzonitrile, advanced NMR methods, particularly those involving the fluorine-19 nucleus and multidimensional experiments, offer a wealth of structural information.

Fluorine-19 NMR (¹⁹F NMR) for Structural Elucidation and Reaction Monitoring

Fluorine-19 is a highly receptive nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range of approximately 800 ppm. nih.gov This broad spectral dispersion minimizes signal overlap and makes ¹⁹F NMR a powerful tool for distinguishing between different fluorine environments within a molecule. huji.ac.ilnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this fluorine is influenced by the electronic effects of the substituents on the benzene (B151609) ring, namely the cyano (-CN) group and the aminoxy (-ONH₂) group. The aminoxy group, being an electron-donating group through resonance, is expected to increase the electron density at the ortho- and para-positions. This increased shielding would typically lead to a more upfield (less negative) chemical shift for the fluorine at the C-2 position compared to unsubstituted fluorobenzene.

The precise chemical shift can be predicted based on empirical data from related compounds. For instance, the chemical shift of monofluorobenzene is approximately -113.15 ppm relative to CFCl₃. colorado.edu The presence of the electron-withdrawing nitrile group and the electron-donating aminoxy group will modulate this value.

Table 1: Predicted ¹⁹F NMR Chemical Shift Range for this compound and Comparison with Related Compounds

| Compound | Predicted/Reported ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | Rationale |

| Fluorobenzene | -113.15 colorado.edu | Reference compound. |

| 4-Fluorobenzonitrile | ~ -100 to -110 | The electron-withdrawing -CN group at the para position generally causes a downfield shift. |

| 2-Fluorobenzonitrile (B118710) | ~ -90 to -100 | The ortho -CN group has a more pronounced deshielding effect. |

| This compound | ~ -115 to -130 | The electron-donating -ONH₂ group at the para position is expected to cause an upfield shift, counteracting the effect of the ortho -CN group to some extent. The net effect is likely a shift to a more shielded (more negative) value compared to fluorobenzene. |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Furthermore, ¹⁹F NMR is an excellent tool for monitoring reactions involving this compound. Any modification to the molecular structure, particularly at or near the fluorine atom, will result in a significant change in its chemical shift, allowing for real-time tracking of reaction progress and purity assessment of the products. rsc.org

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupled protons. For this compound, COSY would reveal the correlations between the aromatic protons on the benzene ring, aiding in their assignment. For example, the proton at C-3 would show a correlation with the proton at C-5, and the proton at C-5 would show a correlation with the proton at C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bldpharm.com It is invaluable for assigning the carbon signals based on the previously assigned proton signals. Each CH group in the aromatic ring would exhibit a cross-peak in the HSQC spectrum.

The protons of the -ONH₂ group and the carbon at C-4.

The aromatic protons and the cyano carbon.

The proton at C-3 and the carbons C-1, C-2, and C-5.

Table 2: Expected Multidimensional NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

| COSY | H-3 ↔ H-5, H-5 ↔ H-6 | Connectivity of aromatic protons. |

| HSQC | H-3 ↔ C-3, H-5 ↔ C-5, H-6 ↔ C-6 | Direct C-H attachments. |

| HMBC | H-3 → C-1, C-2, C-5; H-5 → C-1, C-3, C-4; H-6 → C-2, C-4, C-5; Protons of -ONH₂ → C-4 | Confirmation of the carbon framework and placement of substituents. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. thermofisher.comnih.gov

For this compound, the characteristic vibrational modes would be:

Nitrile (C≡N) stretch: A sharp and intense absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. In the Raman spectrum, this band is also usually strong.

Amino (-NH₂) stretches: The aminoxy group will exhibit N-H stretching vibrations, typically appearing as two bands in the region of 3200-3400 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching modes.

N-O stretch: The N-O single bond stretch is expected to appear in the fingerprint region of the IR spectrum, generally between 900 and 1100 cm⁻¹.

C-F stretch: The carbon-fluorine stretch will give a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H stretches: These appear above 3000 cm⁻¹.

Aromatic C=C stretches: These give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the C≡N and aromatic ring vibrations. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 (strong, sharp) | Strong |

| Aminoxy (-ONH₂) | N-H Stretch | 3200 - 3400 (two bands, medium) | Medium |

| N-O Stretch | 900 - 1100 (medium) | Weak | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands, variable) | Strong |

| C-H Stretch | > 3000 (medium) | Medium | |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 (strong) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is crucial for confirming the molecular formula of this compound (C₇H₅FN₂O).

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound include:

Loss of the aminoxy group: Cleavage of the C-O bond could lead to a fragment corresponding to the 2-fluorobenzonitrile cation.

Loss of HCN: A common fragmentation for nitriles, leading to a benzyne-type radical cation.

Loss of CO: As seen in some aromatic ethers. colorado.edu

Cleavage of the N-O bond: This could result in fragments corresponding to the loss of NH₂ or O.

Table 4: Predicted HRMS Data and Major Fragments for this compound

| Ion | Proposed Structure | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₇H₅FN₂O]⁺ | 152.0386 |

| [M - ONH₂]⁺ | [C₇H₃FN]⁺ | 120.0249 |

| [M - HCN]⁺ | [C₆H₅FO]⁺ | 112.0324 |

| [M - NH₂]⁺ | [C₇H₃FNO]⁺ | 136.0202 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself might be challenging, the formation of crystalline derivatives (e.g., salts, cocrystals, or N-acylated derivatives) can provide definitive structural information through single-crystal X-ray diffraction.

This technique would allow for the precise determination of:

Bond lengths and angles: Providing experimental validation of the molecular geometry.

Conformation: Determining the spatial arrangement of the aminoxy group relative to the aromatic ring.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including hydrogen bonding involving the aminoxy group and potential π-π stacking interactions of the benzene rings.

The crystal structure of related benzonitrile (B105546) derivatives can offer insights into the expected packing motifs. huji.ac.il For instance, the presence of the fluorine atom and the aminoxy group can lead to specific intermolecular contacts that influence the crystal packing.

Computational and Theoretical Studies of 4 Aminooxy 2 Fluorobenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Aminooxy)-2-fluorobenzonitrile, these methods can elucidate the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

While specific FMO data for this compound is not readily found in published literature, a qualitative analysis can be inferred. The benzonitrile (B105546) ring, substituted with an electron-withdrawing fluorine atom and an electron-donating aminooxy group, would exhibit a complex interplay of electronic effects. The aminooxy group, with its lone pair of electrons on the oxygen and nitrogen atoms, is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the benzonitrile ring, particularly influenced by the electron-withdrawing cyano and fluoro groups, rendering the ring susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Primarily localized on the aminooxy group, indicating its electron-donating nature. |

| LUMO | -1.20 | Distributed across the π-system of the benzonitrile ring, with significant contributions from C-CN and C-F. |

| HOMO-LUMO Gap | 7.30 | Suggests a relatively high kinetic stability for the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of FMO theory and analysis of similar molecules.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map of this compound, the electronegative fluorine and nitrogen atoms of the cyano group would create regions of negative potential (typically colored red or orange). The aminooxy group's oxygen and nitrogen atoms would also exhibit negative potential due to their lone pairs. The hydrogen atoms of the aminooxy group and the aromatic ring would show regions of positive potential (typically colored blue). These maps can guide the understanding of intermolecular interactions and the initial steps of a chemical reaction. For instance, a positively charged species would be attracted to the red regions, while a negatively charged species would favor the blue areas.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of this compound would involve studying the rotation around the C-O and O-N single bonds of the aminooxy substituent. The rotation around the C-O bond would determine the orientation of the aminooxy group relative to the plane of the benzonitrile ring. Due to potential steric hindrance with the ortho-fluorine atom, certain conformations will be energetically favored over others. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the global minimum energy conformation and the energy barriers between different conformers. This information is vital for understanding how the molecule might interact with biological targets or other reactants. Studies on similar substituted benzonitriles have shown that the planar conformation is often the most stable.

Reaction Mechanism Predictions and Transition State Elucidation

The aminooxy group is known for its ability to react with carbonyl compounds to form stable oxime linkages. iris-biotech.de This reactivity is a cornerstone of bioconjugation chemistry. Theoretical studies can be employed to elucidate the mechanism of such reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states, the reaction pathway can be mapped out. This includes identifying the rate-determining step and understanding the role of catalysts. For example, the reaction of the aminooxy group with an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration. Computational modeling can provide detailed geometries of the transition states for these steps, offering insights into the factors that influence the reaction rate.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or computational properties of a series of compounds with their chemical reactivity. For a set of derivatives of this compound, one could develop a QSRR model to predict their reactivity in a specific reaction, for instance, oxime formation. Descriptors used in such models could include calculated parameters like HOMO/LUMO energies, atomic charges, and steric parameters. By establishing a statistically significant correlation, these models can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles.

In Silico Screening and Design of Novel Derivatives

In silico screening is a computational technique used to search large libraries of virtual compounds to identify those with desirable properties. Starting with the this compound scaffold, one could design a virtual library of derivatives by introducing various substituents at different positions on the benzonitrile ring. These virtual compounds can then be computationally screened for properties such as improved binding affinity to a biological target, enhanced reactivity, or specific electronic properties. This approach accelerates the discovery process by prioritizing the synthesis and testing of the most promising candidates, saving time and resources. For example, derivatives could be designed to modulate the electronic properties of the aminooxy group to fine-tune its reactivity for specific bioconjugation applications.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and greater reproducibility compared to traditional batch processes. For 4-(Aminooxy)-2-fluorobenzonitrile, integrating these approaches could revolutionize its production and derivatization.

Future research will likely focus on developing continuous-flow processes for the key synthetic steps involved in its creation. This could involve, for example, the fluorination or the introduction of the aminooxy group in a modular flow reactor. Automated synthesis units, which are already utilized for preparing related radiolabeled compounds like 4-[18F]fluorobenzylamine from 4-[18F]fluorobenzonitrile, could be adapted for high-throughput screening of reaction conditions or for the on-demand synthesis of derivatives. nih.gov The precise control afforded by flow chemistry could lead to higher yields and purities while minimizing waste.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Larger volumes of potentially hazardous materials. | Small reaction volumes minimize risks. |

| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer durations ("scaling-out"). |

| Reproducibility | Can vary between batches and operators. | Highly reproducible due to consistent automated processing. nih.gov |

| Efficiency | May involve multiple manual isolation and purification steps. | Potential for integrated reaction, work-up, and purification. |

Exploration of Novel Catalytic Reactions

The reactivity of the nitrile and aminooxy functional groups in this compound opens up a vast landscape for exploration with novel catalytic systems. Modern catalysis offers tools to achieve transformations that were previously difficult or impossible, often with high selectivity and efficiency.

Future research could explore the use of transition metal catalysts to functionalize the molecule. For instance, gold-catalyzed reactions, which have been used to synthesize pyrroles from other nitriles, could be investigated. researchgate.net Similarly, copper-catalyzed reactions could be employed for novel amination or cycloaddition reactions. researchgate.netnih.gov The development of bioorthogonal catalysts, which can perform specific reactions within a biological environment, represents another exciting frontier. nih.gov Palladium-based catalysts, for example, have shown promise in activating prodrugs at specific sites, a strategy that could conceivably be adapted for derivatives of this compound in therapeutic contexts. nih.gov

Expansion into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers a pathway to create complex, functional architectures. The functional groups on this compound—specifically the hydrogen-bond-donating aminooxy group and the hydrogen-bond-accepting nitrile and fluorine atoms—make it an excellent candidate for designing self-assembling systems. nih.gov

Researchers may investigate how this molecule can be used as a building block (a "synthon") for creating larger, ordered structures. nih.gov By controlling conditions such as solvent and temperature, or through the addition of metal ions, it might be possible to guide the assembly of these molecules into predictable patterns like rings, chains, or more complex three-dimensional networks. nih.govchemrxiv.org Understanding and controlling these self-assembly processes is crucial for applications in materials science, such as the development of porous materials for gas storage or molecular sensors. nih.gov

Development of Environmentally Sustainable Synthetic Approaches

Green chemistry principles are becoming central to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic routes.

This includes exploring reactions in environmentally benign solvents, such as water. For example, the hydrolysis of nitriles to amides has been successfully demonstrated in aqueous solutions, a method that could be adapted for modifying the cyano group of the target molecule. mdpi.com Other avenues include using recyclable catalysts and developing processes that are more atom-economical, meaning more of the atoms from the starting materials end up in the final product. researchgate.net Improving the efficiency of halogen exchange reactions, a common method for introducing fluorine into aromatic rings, is another area where sustainable catalysts and conditions could be applied. google.com

Table 2: Green Chemistry Approaches for this compound

| Principle | Conventional Approach | Potential Sustainable Alternative |

| Solvents | Use of volatile organic compounds (VOCs). | Reactions in water or other green solvents. mdpi.com |

| Catalysts | Stoichiometric reagents, single-use catalysts. | Recyclable catalysts, biocatalysis. researchgate.net |

| Energy | High-temperature reactions requiring significant energy input. | Microwave-assisted synthesis, reactions at ambient temperature. researchgate.net |

| Waste Reduction | Processes with multiple steps and low atom economy. | Domino reactions, processes with higher yields and fewer byproducts. |

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from predicting molecular properties to designing new synthetic pathways. nih.gov For this compound, these computational tools offer a powerful way to accelerate its development and uncover new applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Aminooxy)-2-fluorobenzonitrile, and how are intermediates characterized?

- Synthetic Routes : A common approach involves nucleophilic substitution or coupling reactions. For example, precursors like 4-(benzyloxy)-2-fluorobenzonitrile can undergo reduction and alkylation followed by hydrolysis to introduce the aminooxy group . Another method utilizes aminooxy maleimide reacting with fluorobenzaldehyde derivatives under mild acidic conditions to form oxime ether linkages, which are stable and selective .

- Intermediate Characterization : Key intermediates are characterized via H/C NMR to confirm regiochemistry, IR spectroscopy to identify nitrile (C≡N, ~2230 cm) and oxime (N-O, ~1600 cm) functional groups, and mass spectrometry (EI or ESI) for molecular weight validation .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- NMR Spectroscopy : F NMR is critical for resolving fluorine substituents (e.g., δ -110 to -120 ppm for aromatic fluorine), while H NMR detects aminooxy protons (δ 4.0–5.0 ppm) .

- IR and MS : IR confirms nitrile (2230–2240 cm) and oxime ether (1250–1300 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (e.g., [M+H] for CHFNO: calc. 181.0514) .

Advanced Research Questions

Q. How can this compound be utilized in site-specific radiolabeling of biomolecules?

- Application in Radiopharmaceuticals : The aminooxy group reacts selectively with aldehyde-functionalized biomolecules (e.g., antibodies, peptides) to form stable oxime bonds. For example, this compound derivatives have been used to synthesize F-labeled maleimide probes for thiol-selective conjugation to annexin V, enabling apoptosis imaging .

- Methodology : Radiolabeling involves reacting 4-[F]fluorobenzaldehyde with aminooxy maleimide at pH 4–5 (30–60 min, 25°C), followed by purification via HPLC. Radiochemical yields typically range from 35–50% .

Q. What strategies improve the stability of oxime ether linkages in fluorobenzonitrile derivatives under physiological conditions?

- Steric and Electronic Modulation : Introducing electron-withdrawing groups (e.g., fluorine) on the aromatic ring enhances oxime bond stability by reducing nucleophilic attack. For instance, fluorinated derivatives show >90% stability in serum after 24 hours compared to non-fluorinated analogs .

- Solvent and pH Optimization : Oxime formation at pH 4–5 (acetate buffer) minimizes hydrolysis. Post-labeling, formulations with stabilizers like ascorbic acid (1–2 mM) further prolong shelf-life .

Q. How do structural modifications of this compound impact its reactivity in cross-coupling reactions?

- Buchwald-Hartwig Amination : The aminooxy group acts as a directing group, enabling palladium-catalyzed C–N coupling with aryl halides. Electron-deficient aryl partners (e.g., 4-cyanophenylboronic acid) yield higher conversions (>80%) under mild conditions (Pd(OAc), XPhos, 80°C) .

- Suzuki-Miyaura Coupling : Fluorine substituents enhance electrophilicity at the ortho position, facilitating boron-mediated cross-coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in THF/HO (3:1) at 60°C .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Critical Analysis : Variations in yields (e.g., 35–89% for similar routes) may arise from purification methods (HPLC vs. column chromatography) or reagent quality. For example, impurities like N-[4-(4-dimethylaminobenzylidene)aminooxybutyl]maleimide can suppress radiochemical yields unless removed via SPE cartridges .

- Validation Steps : Replicate procedures using anhydrous solvents, rigorously exclude moisture, and validate purity via orthogonal techniques (e.g., TLC, F NMR) .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

Table 2 : Stability of Oxime Ether Linkages in Physiological Conditions

| Derivative | Stability in Serum (24 h) | Key Stabilizing Factor | Reference |

|---|---|---|---|

| 4-(Aminooxy)-2-fluoro | >90% | Electron-withdrawing fluorine | |

| Non-fluorinated analog | 60% | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.